
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
概要
説明
この化合物は、FLT3とその下流シグナル伝達タンパク質のリン酸化を阻害する上で大きな可能性を示しており、特に急性骨髄性白血病における癌治療の有望な候補となっています .
2. 製法
合成経路および反応条件: FLT3-IN-1は、制御された条件下で特定の中間体のカップリングを含む一連の化学反応を通じて合成されます。 正確な合成経路と反応条件は、所有権があり、通常、キーとなる中間体の形成、カップリング反応、精製プロセスなど、複数のステップを伴います .
工業生産方法: FLT3-IN-1の工業生産は、化合物の純度と効力を維持しながら、ラボ規模の合成を大規模にスケールアップすることを伴います。 このプロセスには、反応条件の最適化、工業グレードの試薬の使用、および化合物が医薬品使用の必要な基準を満たすことを保証する大規模精製技術が含まれます .
作用機序
FLT3-IN-1は、FLT3キナーゼの活性を選択的に阻害することで効果を発揮します。この阻害は、FLT3リン酸化のダウンレギュレーションと、STAT5およびERK経路を含む下流シグナル伝達経路のその後の阻害につながります。 これは、癌細胞における細胞増殖の阻害とアポトーシスの誘導をもたらします .
6. 類似化合物の比較
FLT3-IN-1は、他の類似の化合物と比較して、FLT3キナーゼに対する高い選択性と効力においてユニークです。類似の化合物には以下があります。
JAK2/FLT3-IN-1: JAK2とFLT3のデュアル阻害剤で、抗癌活性があります.
FLT3/CHK1-IN-1: FLT3とCHK1のデュアル阻害剤で、高い選択性とhERGに対する親和性の低さがあります.
FLT3/TrKA-IN-1:
FLT3-IN-1は、FLT3に対する高い選択性と、FLT3リン酸化と下流シグナル伝達経路を効果的に阻害する能力により、癌研究と治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . FLT3-IN-1, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Cellular Effects
FLT3-IN-1 has profound effects on various types of cells and cellular processes. In the context of AML, FLT3-IN-1 can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
FLT3-IN-1 exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FLT3-IN-1 can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of FLT3-IN-1 on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of FLT3-IN-1 vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, FLT3-IN-1 showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice
Metabolic Pathways
FLT3-IN-1 is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .
Transport and Distribution
FLT3-IN-1 is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .
Subcellular Localization
The subcellular localization of FLT3-IN-1 is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells
準備方法
Synthetic Routes and Reaction Conditions: FLT3-IN-1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of FLT3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for pharmaceutical use .
化学反応の分析
反応の種類: FLT3-IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基を別の官能基と置き換えます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: 一般的な試薬には、特定の条件下でのハロゲンと求核剤があります。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体を生成する可能性があり、還元はFLT3-IN-1の還元誘導体を生成する可能性があります .
4. 科学研究への応用
FLT3-IN-1は、以下を含む幅広い科学研究への応用を有しています。
化学: FLT3キナーゼ活性の阻害を研究するためのツール化合物として使用されます。
生物学: FLT3が細胞増殖とアポトーシスにおいて果たす役割を調査するために、細胞ベースのアッセイで使用されます。
医学: 急性骨髄性白血病やその他の癌の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
FLT3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 kinase activity.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
類似化合物との比較
FLT3-IN-1 is unique in its high selectivity and potency towards FLT3 kinase compared to other similar compounds. Some similar compounds include:
JAK2/FLT3-IN-1: A dual inhibitor of JAK2 and FLT3 with anti-cancer activity.
FLT3/CHK1-IN-1: A dual inhibitor of FLT3 and CHK1 with high selectivity and reduced affinity for hERG.
FLT3/TrKA-IN-1:
FLT3-IN-1 stands out due to its high selectivity for FLT3 and its ability to effectively inhibit FLT3 phosphorylation and downstream signaling pathways, making it a valuable compound in cancer research and therapy .
生物活性
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline moiety linked to a thiadiazole and a urea group. Its molecular formula is , indicating a significant degree of complexity which may contribute to its biological activity.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These pathways are critical in cancer progression and metastasis .
- Antioxidant Activity : Some studies suggest that quinazoline derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Interaction with Enzymes : The thiadiazole moiety may interact with enzymes involved in cancer metabolism, enhancing the compound's anticancer properties .
Anticancer Activity
A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:
These results indicate that the compound possesses significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:
- Antitubercular Activity : Some derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL .
- Antifungal Properties : The compound has also been noted for its antifungal activity against strains such as Fusarium moniliforme, outperforming standard treatments like griseofulvin .
Case Studies
A notable study focused on the synthesis and evaluation of related compounds indicated that those incorporating the thiadiazole structure exhibited enhanced antiproliferative activity across several cancer types. The study highlighted the potential for these compounds to be developed into effective cancer therapies .
特性
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。